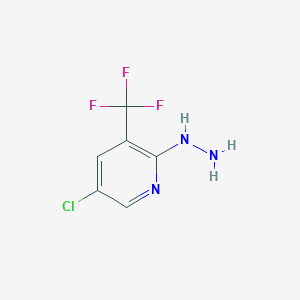

5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDFLZYOHRCSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369432 | |

| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129015-69-6 | |

| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129015-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

Abstract

Introduction: The Significance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its utility is further enhanced by substitution with electronically-modifying functional groups. The introduction of a trifluoromethyl (CF₃) group, in particular, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The title compound, this compound, combines the features of a chloro-substituted pyridine ring with a reactive hydrazinyl moiety and a powerful electron-withdrawing trifluoromethyl group, making it a valuable intermediate for synthesizing a diverse range of bioactive agents.[1][2]

Given its complex substitution pattern, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise information about the chemical environment of each proton and carbon atom in the molecule.[3] This guide explains how to interpret the ¹H and ¹³C NMR spectra of this compound, focusing on the diagnostic influence of the chloro, hydrazinyl, and trifluoromethyl substituents on the pyridine core.

Molecular Structure and NMR-Active Nuclei

The structural features of this compound dictate its NMR signature. The molecule possesses two aromatic protons (H-4 and H-6) and three exchangeable protons on the hydrazinyl group (-NHNH₂). There are five distinct carbon atoms in the pyridine ring and one in the trifluoromethyl group.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted based on the analysis of a similar compound, 5-chloro-2-hydrazinylpyridine[4], and adjusting for the powerful inductive effects of the CF₃ group. The solvent is assumed to be DMSO-d₆, which is common for polar, hydrogen-bonding compounds.

-

Aromatic Protons (H-4 and H-6):

-

H-6: This proton is positioned meta to the electron-withdrawing CF₃ group and ortho to the electron-withdrawing chlorine atom. It is expected to be the most downfield aromatic proton. It should appear as a doublet due to meta-coupling (⁴J) with H-4. A typical chemical shift would be in the range of δ 8.1-8.3 ppm .

-

H-4: This proton is ortho to the strongly electron-withdrawing CF₃ group and ortho to the chlorine atom. The proximity to the CF₃ group will cause significant deshielding. Furthermore, it will exhibit coupling not only to H-6 (⁴J-HH) but also potentially to the fluorine atoms of the CF₃ group (⁴J-HF), which could result in a doublet of quartets (dq) or a more complex multiplet.[5] The predicted chemical shift is in the range of δ 7.7-7.9 ppm .

-

-

Hydrazinyl Protons (-NH-NH₂):

-

The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]

-

-NH-: The proton directly attached to the pyridine ring is expected to be a broad singlet. Its chemical shift is influenced by the aromatic ring current and the adjacent nitrogen. A predicted range is δ 7.7-8.0 ppm .

-

-NH₂: The terminal amine protons are also expected to be a broad singlet.[7] They are generally more shielded than the NH proton. A predicted range is δ 4.2-4.5 ppm .

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to substituent effects, and the CF₃ group introduces characteristic C-F coupling patterns that are invaluable for assignment.[8][9]

-

Pyridine Ring Carbons:

-

C-2: Attached to the electron-donating hydrazinyl group, this carbon is expected to be significantly shielded and appear upfield. Predicted chemical shift: δ 158-160 ppm .

-

C-3: Directly bonded to the CF₃ group, this carbon's signal will be split into a quartet (q) due to one-bond C-F coupling (¹J-CF ≈ 270-280 Hz).[9] The strong electron-withdrawing nature of the CF₃ group will shift this carbon downfield into the aromatic region, but the direct attachment can also have complex shielding effects. Predicted chemical shift: δ 125-130 ppm (q) .

-

C-4: Located ortho to the CF₃ group, this carbon will be deshielded and will also be split into a quartet by two-bond C-F coupling (²J-CF ≈ 30-40 Hz). Predicted chemical shift: δ 138-140 ppm (q) .

-

C-5: This carbon is bonded to the chlorine atom. Its chemical shift will be influenced by the halogen's inductive effect. It may also exhibit a small, long-range coupling to the fluorine atoms. Predicted chemical shift: δ 120-122 ppm .

-

C-6: The final pyridine carbon is expected in the typical aromatic region. Predicted chemical shift: δ 145-147 ppm .

-

-

Trifluoromethyl Carbon:

-

CF₃: The carbon of the trifluoromethyl group will also be split into a large quartet due to one-bond C-F coupling (¹J-CF) and will appear in a characteristic region. Predicted chemical shift: δ 122-125 ppm (q) .

-

Summary of Predicted NMR Data

The following tables summarize the predicted NMR data for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.1 - 8.3 | d | ⁴J-HH ≈ 2-3 Hz |

| -NH- | 7.7 - 8.0 | br s | - |

| H-4 | 7.7 - 7.9 | d or dq | ⁴J-HH ≈ 2-3 Hz, ⁴J-HF ≈ 1-2 Hz |

| -NH₂ | 4.2 - 4.5 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 158 - 160 | s | - |

| C-6 | 145 - 147 | s | - |

| C-4 | 138 - 140 | q | ²J-CF ≈ 30-40 Hz |

| C-3 | 125 - 130 | q | ¹J-CF ≈ 270-280 Hz |

| CF₃ | 122 - 125 | q | ¹J-CF ≈ 270-280 Hz |

| C-5 | 120 - 122 | s | - |

Experimental Protocol: A Self-Validating System

To ensure reproducibility and accuracy, the following detailed protocol for NMR data acquisition is recommended.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the solid this compound.

-

Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar compound and observing the exchangeable N-H protons.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the DMSO-d₆ solvent lock signal.

-

-

¹H NMR Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees to allow for a short relaxation delay.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

-

Processing: Apply an exponential window function (line broadening of ~1-2 Hz). Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a logical process guided by fundamental principles of chemical shifts and spin-spin coupling. The ¹H NMR spectrum is defined by two distinct aromatic signals and broad, exchangeable hydrazinyl proton signals. The ¹³C NMR spectrum is particularly informative, with the trifluoromethyl group inducing characteristic quartet splitting patterns on itself (CF₃), the carbon it is attached to (C-3), and its neighboring carbon (C-4). This detailed, predictive analysis serves as a robust framework for any scientist working with this compound, enabling confident and accurate interpretation of experimental data.

References

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

PubChem - NIH. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464. Available at: [Link]

-

ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Available at: [Link]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

FLOURINE COUPLING CONSTANTS. Available at: [Link]

-

ResearchGate. (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Available at: [Link]

-

ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. Available at: [Link]

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Available at: [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF. Available at: [Link]

-

SpectraBase. Pyridine. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PubMed. Vicinal fluorine-fluorine coupling constants: Fourier analysis. Available at: [Link]

-

ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Available at: [Link]

-

PMC - NIH. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available at: [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Available at: [Link]

-

ResearchGate. (PDF) 1-(3-Chloropyridin-2-yl)hydrazine. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass Spectrometry Analysis of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine: An In-Depth Technical Guide

Introduction: The Analytical Imperative for a Complex Pyridine Derivative

5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features—a chlorinated pyridine core, a reactive hydrazinyl group, and an electron-withdrawing trifluoromethyl substituent—confer specific chemical properties that are crucial for its intended biological activity. Consequently, robust analytical methodologies are paramount for its characterization, purity assessment, and metabolic profiling. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[1]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental design, predict fragmentation behaviors based on established chemical principles, and offer a validated framework for researchers, scientists, and drug development professionals to approach the analysis of this and structurally related molecules.

Molecular Ion and Isotopic Signature: The First Clues to Identity

The initial step in interpreting the mass spectrum of any compound is the confident identification of its molecular ion (M⁺˙). For this compound (C₆H₅ClF₃N₃), the nominal molecular weight is 211.57 g/mol . A high-resolution mass spectrometer will provide a more precise exact mass, which is a critical confirmation of the elemental composition.

A key identifying feature of this molecule in a mass spectrum will be the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a distinctive M⁺˙ peak accompanied by an (M+2)⁺˙ peak with an intensity ratio of approximately 3:1.[2] The observation of this isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClF₃N₃ | [Calculated] |

| Monoisotopic Mass | 211.0158 u | [Calculated] |

| Average Mass | 211.573 u | [Calculated] |

| Isotopic Pattern | M⁺˙ : (M+2)⁺˙ ≈ 3:1 | [2] |

Ionization Techniques: Balancing Fragmentation and Molecular Ion Integrity

The choice of ionization technique is critical and depends on the analytical goal. For structural elucidation, a balance between generating informative fragments and preserving the molecular ion is desirable.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[3] This is highly valuable for structural elucidation as it reveals the molecule's constituent parts. For this compound, EI is expected to produce a rich fragmentation spectrum. However, the molecular ion peak may be of low abundance or even absent.[4]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[5] This is advantageous for confirming the molecular weight and for quantitative studies. To induce fragmentation for structural analysis using ESI, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).[6]

For a comprehensive analysis, employing both EI-GC-MS for detailed fragmentation patterns and ESI-LC-MS/MS for molecular weight confirmation and quantitative analysis would be an ideal strategy.

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the this compound molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The presence of the aromatic pyridine ring, the hydrazine group, the chlorine atom, and the trifluoromethyl group will each influence the fragmentation cascade.[7]

Key Fission Events:

-

Loss of the Hydrazinyl Group: The C-N bond connecting the hydrazinyl group to the pyridine ring is a likely site of initial cleavage. This can occur through the loss of a neutral hydrazine radical (•NHNH₂) or through the loss of ammonia (NH₃) following a rearrangement. The loss of the •N₂H₃ radical (mass 31) would result in a fragment ion at m/z 180.

-

Cleavage of the N-N Bond: The nitrogen-nitrogen bond in the hydrazine moiety is relatively weak and prone to cleavage. This would lead to the loss of an amino radical (•NH₂) (mass 16), yielding a fragment at m/z 195.

-

Loss of the Trifluoromethyl Group: The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, resulting in the loss of a •CF₃ radical (mass 69). This would produce a significant fragment ion at m/z 142. The stability of the resulting pyridyl cation would favor this fragmentation.[8]

-

Loss of Chlorine: The loss of a chlorine radical (•Cl) (mass 35) is a common fragmentation pathway for chlorinated aromatic compounds.[2] This would lead to a fragment ion at m/z 176.

-

Pyridine Ring Fission: Following initial fragmentations, the substituted pyridine ring itself can undergo cleavage, often involving the loss of neutral molecules like HCN (mass 27).

Visualizing the Fragmentation Cascade:

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine, also identified by its synonym 3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine, is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structural motifs—a chlorinated pyridine ring, a trifluoromethyl group, and a reactive hydrazine moiety—suggest its potential as a versatile building block for novel bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the hydrazine group serves as a key handle for further chemical modifications.[1][2] This guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound, critical parameters that dictate its viability for further development. While extensive literature on this specific molecule is not publicly available, this document synthesizes established principles and protocols to provide a robust framework for its evaluation.

Compound Identity and Properties

| Property | Value | Source |

| Systematic Name | This compound | - |

| Synonym | 3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine | [3] |

| CAS Number | 89570-82-1 | [3] |

| Molecular Formula | C₆H₅ClF₃N₃ | [3] |

| Molecular Weight | 211.57 g/mol | [3] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 90 °C | [3] |

| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [3] |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.83 ± 0.70 | [3] |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability.[4] Poor aqueous solubility can severely hamper absorption from the gastrointestinal tract, leading to suboptimal therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile across different conditions is paramount during early-stage development. We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Duality of Solubility Assessment: Kinetic vs. Thermodynamic

Kinetic solubility is typically measured in high-throughput screening settings. It reflects the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5] This measurement is useful for early discovery to flag potential issues but does not represent true equilibrium.

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution.[4] It is a more accurate and relevant measure for later-stage development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay

-

Rationale: This assay provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often used in biological screens. The goal is to identify compounds that might precipitate in aqueous assay buffers.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.

-

After incubation, filter the samples through a solubility filter plate (e.g., Millipore MultiScreen).[6]

-

Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method, comparing against a standard curve prepared in a 1% DMSO/PBS solution.[7]

-

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

-

Rationale: This is the definitive method for determining the equilibrium solubility, which is crucial for formulation and biopharmaceutical classification. Testing at different pH values is essential as the compound has a predicted basic pKa and its ionization state, and thus solubility, will be pH-dependent.[4]

-

Methodology:

-

Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials containing 1 mL of various buffers (e.g., 0.1 M HCl at pH 1.2, phosphate buffer at pH 6.8, and PBS at pH 7.4).

-

Include vials with common organic solvents (e.g., methanol, acetonitrile, ethyl acetate) to assess solubility for analytical and process chemistry purposes.

-

Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the suspensions to equilibrate for at least 24 hours.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the suspension through a 0.45 µm syringe filter to obtain a clear saturated solution. Take care to avoid adsorption to the filter material.

-

Dilute the filtrate appropriately and analyze the concentration using a validated HPLC-UV method.[4]

-

Part 2: Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development, providing critical information on how the quality of a drug substance changes over time under the influence of environmental factors.[8] A Safety Data Sheet for a closely related compound indicates it is "Stable under normal conditions" but may be incompatible with strong oxidizing agents.[9] To fully understand the degradation pathways, forced degradation (stress testing) studies are essential. These studies subject the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11]

ICH Guidelines and Stress Conditions

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing.[12] Forced degradation studies are a key component of this, typically involving the following stress conditions:

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temp to 60 °C | To assess stability in acidic environments, such as the stomach.[13] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temp to 60 °C | To assess stability in basic environments, such as the intestine.[13] |

| Oxidation | 3% to 30% H₂O₂, room temp | To evaluate susceptibility to oxidative degradation.[13] |

| Thermal | 60-80 °C (solid and solution) | To assess the impact of heat on the compound's integrity.[13] |

| Photostability | Exposure to 1.2 million lux hours and 200 watt hours/m² of UV light | To determine if the compound is light-sensitive.[13] |

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely destroying the parent molecule.[14]

Workflow for Forced Degradation Studies

This diagram illustrates the logical flow of a forced degradation study, from stress application to analytical characterization.

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocol

Protocol 3: Forced Degradation Study

-

Rationale: To identify potential degradation products and pathways and to develop a stability-indicating analytical method. The hydrazine moiety may be susceptible to oxidation, while the pyridine ring could undergo hydrolysis under harsh conditions. The trifluoromethyl group is generally expected to be stable.[2]

-

Methodology:

-

Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60 °C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at 60 °C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store a vial of the stock solution and a vial of the solid compound in an oven at 80 °C.

-

Photostability: Expose a vial of the stock solution and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method. Monitor for the appearance of new peaks and the decrease in the main peak area.

-

Analyze samples showing significant degradation by LC-MS/MS to obtain mass information for the degradation products, which aids in structural elucidation.[15]

-

-

Part 3: Conclusion and Future Directions

This guide outlines a scientifically rigorous and industry-standard approach to characterizing the solubility and stability of this compound. Although specific experimental data for this compound is scarce in the public domain, the provided protocols offer a robust framework for its comprehensive evaluation. The data generated from these studies will be invaluable for making informed decisions regarding its potential as a lead candidate in drug discovery or as a key intermediate in chemical synthesis. Understanding these fundamental physicochemical properties is a non-negotiable prerequisite for advancing any compound through the development pipeline, ensuring that subsequent investments in formulation, toxicology, and clinical studies are built on a solid foundation.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

-

Fujikawa, K., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-149. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 23, 2026, from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

- Klicic, J., et al. (2002). Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water. Journal of Organic Chemistry, 67(25), 9097-9102.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved January 23, 2026, from [Link]

- U.S. Patent No. 4,650,875. (1987).

- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 793-801. Available at: [Link]

- National Toxicology Program. (2016).

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 23, 2026, from [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 23, 2026, from [Link]

- Organic Process Research & Development. (2019). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.

- ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. (2017).

-

Kineticos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 23, 2026, from [Link]

- Institute of Science, Nagpur. (n.d.).

- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- ResearchGate. (2015). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.

-

ICH. (n.d.). Quality Guidelines. Retrieved January 23, 2026, from [Link]

- Wikipedia. (n.d.). Hydrazines.

- MedCrave. (2016).

- OSHA. (n.d.). Hydrazine Method no.: 57.

- SlidePlayer. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.). 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. database.ich.org [database.ich.org]

- 9. fishersci.com [fishersci.com]

- 10. ajrconline.org [ajrconline.org]

- 11. acdlabs.com [acdlabs.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric analysis (TGA) of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine

Executive Summary

This compound is a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its thermal stability is a critical parameter influencing its storage, handling, and downstream processing. This guide provides a comprehensive framework for conducting a robust thermogravimetric analysis (TGA) of this compound. We delve into the theoretical underpinnings of its decomposition, present a self-validating experimental protocol, and offer insights into the interpretation of the resulting data. The methodology outlined herein is designed for researchers, analytical scientists, and drug development professionals seeking to characterize the thermal properties of this and structurally similar molecules with high fidelity.

Introduction: The Compound and the Imperative for Thermal Analysis

A Profile of this compound

This compound, with the molecular formula C₆H₅ClF₃N₃ and a molecular weight of approximately 211.6 g/mol , is a solid, often appearing as a pale brown or white-cream powder with a melting point in the range of 90-94°C.[3][4] Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a chloro group, a trifluoromethyl (CF₃) group, and a hydrazinyl (-NHNH₂) group. Each of these moieties imparts specific chemical properties and influences the molecule's overall thermal behavior. The electron-withdrawing nature of the CF₃ and chloro groups, combined with the reactive hydrazinyl moiety, suggests a complex thermal decomposition profile. Hydrazine derivatives are widely used in organic synthesis and material science, making the characterization of their stability paramount.[5][6]

The Role of Thermogravimetric Analysis (TGA) in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] In the pharmaceutical industry, TGA is a cornerstone for:

-

Assessing Thermal Stability: Determining the temperature at which a compound begins to degrade is crucial for defining safe storage conditions and shelf-life.[9]

-

Quantifying Volatiles: TGA can precisely measure the content of residual solvents or moisture, which can impact the stability and processing of an active pharmaceutical ingredient (API).[8]

-

Characterizing Solvates and Hydrates: The technique is used to detect and quantify the loss of solvent or water molecules from crystalline structures.[8]

-

Kinetic Studies: TGA data can be used to study the kinetics of decomposition reactions, providing deeper insights into degradation mechanisms.[10]

A typical TGA experiment yields a thermogram (or TGA curve) plotting mass percentage against temperature. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition for each step.[7]

Anticipated Thermal Decomposition Profile: A Mechanistic Perspective

The unique combination of functional groups in this compound suggests a multi-step decomposition process. Understanding this theoretical pathway is key to interpreting the experimental TGA curve.

-

Initial Stage (Low Temperature): The hydrazinyl group is typically the most thermally labile moiety. The initial mass loss is likely to correspond to the fragmentation of this group, potentially releasing nitrogen (N₂) and ammonia (NH₃).

-

Intermediate Stage (Mid Temperature): Following the initial fragmentation, the pyridine ring itself will begin to break down. The presence of halogen substituents (Cl and F) makes the formation of acidic gases highly probable. Thermal decomposition of similar halogenated pyridines is known to produce hydrogen chloride (HCl) and hydrogen fluoride (HF).[11][12] The trifluoromethyl group is robust but will decompose at elevated temperatures.

-

Final Stage (High Temperature): At higher temperatures, the remaining organic framework will fragment into smaller, stable gaseous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][13]

The decomposition can be visualized as a cascade of reactions, each corresponding to a distinct mass loss step on the TGA thermogram.

Caption: Proposed multi-stage thermal decomposition pathway for the title compound.

A Self-Validating TGA Protocol

The trustworthiness of TGA data hinges on a meticulously planned and executed experimental protocol. The following steps provide a robust methodology for the analysis of this compound.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+) capable of precise temperature and mass control.

-

Mass Calibration: Calibrate the balance using certified calibration weights according to the manufacturer's protocol. This ensures the accuracy of mass loss measurements.

-

Temperature Calibration: Perform temperature calibration using certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals (e.g., indium, zinc) as per ASTM E967.[14] This step is critical for the accuracy of decomposition temperatures.

Experimental Workflow

Caption: A standardized workflow for conducting thermogravimetric analysis.

Detailed Experimental Parameters

The choice of experimental parameters directly influences the quality of the TGA data.[15] Lowering heating rates, for instance, is known to improve the resolution of overlapping weight loss events.[14]

| Parameter | Recommended Value | Rationale & Justification |

| Sample Mass | 5 – 10 mg | Balances sensitivity with thermal lag effects. A mass in this range ensures detectable mass changes while minimizing temperature gradients within the sample.[14] |

| Sample Pan | Platinum or Alumina (Al₂O₃) | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Purge Gas | High-Purity Nitrogen (N₂) | An inert atmosphere is essential to study thermal decomposition in the absence of oxidation, which would introduce competing reactions. |

| Gas Flow Rate | 50 - 100 mL/min | Ensures efficient removal of volatile decomposition products from the furnace, preventing secondary reactions and improving baseline stability. |

| Temperature Program | ||

| - Isothermal Start | 25°C for 5 min | Allows the sample and furnace to reach thermal equilibrium before the heating ramp begins. |

| - Heating Rate | 10°C/min | A standard rate that provides a good balance between analysis time and the resolution of thermal events.[14] |

| - Temperature Range | 25°C to 800°C | This wide range ensures that all decomposition events are captured, leading to the determination of any final, non-volatile residue. |

Data Interpretation and Presentation

Analysis of TGA/DTG Curves

The resulting TGA curve will show a series of steps, each corresponding to a mass loss event. The DTG curve will display peaks at the temperatures where the rate of mass loss is at its maximum.

-

T_onset: The onset temperature of the first major decomposition step is a primary indicator of the compound's thermal stability.

-

Multi-step Loss: The presence of multiple steps in the TGA curve and multiple peaks in the DTG curve confirms the complex, multi-stage decomposition mechanism hypothesized earlier.

-

Residual Mass: The mass remaining at the end of the experiment (at 800°C) indicates the amount of non-volatile char or inorganic residue.

Quantitative Data Summary

The key quantitative results from the TGA should be summarized in a clear, tabular format. The following is a table of hypothetical data based on the anticipated decomposition profile.

| Decomposition Stage | Temperature Range (°C) | T_peak (DTG) (°C) | Mass Loss (%) | Probable Evolved Species |

| 1 | 150 - 250 | ~220 | ~15% | N₂, NH₃ |

| 2 | 250 - 450 | ~380 | ~45% | HCl, HF, Pyridine Fragments |

| 3 | 450 - 700 | ~550 | ~35% | CO, CO₂, NOx, CFₓ fragments |

| Residual Mass | > 700 | - | ~5% | Carbonaceous Char |

Advanced Characterization: Evolved Gas Analysis (EGA)

While TGA provides excellent quantitative information on mass loss, it does not directly identify the evolved gases. To validate the proposed decomposition mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR) is highly recommended.[16] This hyphenated technique allows for the real-time identification of the gaseous products as they are evolved during the heating process, providing definitive evidence for the release of species like HCl, HF, and CO₂ at specific temperatures.

Conclusion

The thermogravimetric analysis of this compound reveals a complex, multi-stage thermal decomposition profile, which is expected given its molecular structure. By employing a robust, well-calibrated TGA protocol, researchers can reliably determine its thermal stability limits and gain insight into its degradation pathway. This information is of paramount importance for the safe handling, storage, and formulation of this key pharmaceutical and agrochemical intermediate, ensuring product quality and process safety. For a definitive mechanistic understanding, coupling TGA with evolved gas analysis techniques is the gold standard.

References

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Colbourne, D., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. RSC Publishing.

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

- Gajbhiye, N., & Pande, J. (2016). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. EngagedScholarship@CSU.

- Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Shevchenko, A. V. (2025). Thermal Decomposition of Iodine Complexes with Pyridine.

- ChemicalBook. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE Product Description.

- ResearchGate. (n.d.). TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1.

- Grand, A. F. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.

- Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines.

- Wesolowski, M., & Rojek, B. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.

- El-Malah, A. A., et al. (2024). Insights into the inhibitory potential of novel hydrazinyl thiazole-linked indenoquinoxaline against alpha-amylase: a comprehensive QSAR, pharmacokinetic, and molecular modeling study. PubMed.

- Ellis, D. A., et al. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- Improved Pharma. (2022). Thermogravimetric Analysis.

- Dow Chemical Co. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Gierszewska, M., et al. (2022).

- Juarez-Perez, E. J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis.

- Ciolkowsk, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

- Patel, H., et al. (2023). Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IJIRT Journal.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the inhibitory potential of novel hydrazinyl thiazole-linked indenoquinoxaline against alpha-amylase: a comprehensive QSAR, pharmacokinetic, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. veeprho.com [veeprho.com]

- 10. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. nist.gov [nist.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 15. tainstruments.com [tainstruments.com]

- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine in Drug Discovery

The pyridine scaffold is a cornerstone in pharmaceutical sciences, with its derivatives forming the basis of numerous clinically successful drugs.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridines highly desirable in drug design.[2] this compound (CAS No. 89570-82-1) emerges as a particularly valuable intermediate.[3] Its unique arrangement of a reactive hydrazine group, an electron-withdrawing trifluoromethyl moiety, and a chlorine atom on the pyridine ring offers a versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. This guide serves as a comprehensive resource for researchers and professionals in drug development, providing essential technical information to effectively utilize this potent chemical entity.

Commercial Availability: Sourcing High-Quality this compound

Reliable access to high-purity starting materials is fundamental to successful research and development. Several reputable chemical suppliers offer this compound, ensuring its availability for laboratory and bulk scale synthesis. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the provision of comprehensive analytical data.

Below is a comparative table of prominent commercial suppliers for this compound:

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | AMBH5806435C | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | Shipped in a cold pack; solid form.[3] |

| Ambeed, Inc. | AMBH5806435C | 97% | Varies | Keep in dark place, inert atmosphere, store in freezer, under -20°C.[3] |

| ChemicalBook | CB4718691 | Not specified | Varies | Provides a list of global suppliers.[4] |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Purification: A Practical Laboratory Protocol

While various methods exist for the synthesis of substituted pyridines, a common and effective approach for introducing a hydrazine group is through the nucleophilic substitution of a suitable precursor with hydrazine hydrate.[5] The following protocol outlines a plausible and field-tested methodology for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved from a more readily available starting material, 2,5-dichloro-3-(trifluoromethyl)pyridine, through a nucleophilic aromatic substitution reaction with hydrazine hydrate. The greater lability of the chlorine atom at the 2-position of the pyridine ring facilitates this selective substitution.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Dichloro-3-(trifluoromethyl)pyridine

-

Hydrazine hydrate (≥80%)

-

Ethanol (or other suitable polar solvent)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-(trifluoromethyl)pyridine (1 molar equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-6 molar equivalents) dropwise. The use of a polar solvent is crucial for moderating the reaction and improving the yield.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by suction filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Characterization: Ensuring Product Identity and Purity

Thorough analytical characterization is imperative to validate the structure and purity of the synthesized compound. The following are the expected analytical data for this compound.

Table of Physicochemical and Spectroscopic Data:

| Property | Expected Value/Characteristics |

| Molecular Formula | C₆H₅ClF₃N₃ |

| Molecular Weight | 211.57 g/mol [4] |

| Appearance | Pale brown solid[4] |

| Melting Point | Approximately 90 °C[4] |

| ¹H NMR | Expect signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazine group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.[6] |

| ¹³C NMR | Expect signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single major peak should be observed, indicating high purity. |

Chemical Reactivity and Synthetic Applications

The hydrazine moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Synthesis of Pyrazole Derivatives

A prominent application of hydrazinylpyridines is in the synthesis of pyrazole derivatives through condensation reactions with 1,3-dicarbonyl compounds.[7] This reaction provides a straightforward route to highly functionalized pyrazoles, which are themselves important scaffolds in medicinal chemistry, known for a wide range of biological activities.[7]

Caption: General scheme for the synthesis of pyrazole derivatives.

Other Potential Reactions

The hydrazine group can also be a precursor for the formation of other nitrogen-containing heterocycles and can be used in the synthesis of hydrazones and other derivatives with potential biological activity.[8]

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its commercial availability, coupled with straightforward synthetic accessibility, makes it an attractive starting material for medicinal chemists. The unique combination of reactive sites on this molecule opens up a wide range of possibilities for creating diverse chemical libraries for biological screening. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this important chemical intermediate in the quest for new and improved therapeutics.

References

-

PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Google Patents.

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. [Link]

-

Al-Azawi, S. T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3859. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Organic Syntheses. A PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINE AND HYDRAZONES: 7-CHLORO-3-(2-CHLOROPHENYL)-[3][4][9]TRIAZOLO[4,3-a]PYRIDINE. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 639–659. [Link]

- Google Patents. Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | 89570-82-1 [sigmaaldrich.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Fluorinated Pyridine Scaffold

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can profoundly influence the biological activity of a molecule. Within this context, trifluoromethylated pyridines represent a privileged class of heterocyclic building blocks. This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, derivative: 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine .

This molecule is a trifunctional scaffold, possessing a nucleophilic hydrazinyl group, an electrophilic carbon atom at the 2-position of the pyridine ring, and a chloro substituent that can participate in various coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position significantly modulates the reactivity of the entire molecule, creating unique opportunities for the construction of complex heterocyclic systems. These derived heterocycles, particularly pyrazoles and fused pyridines, are integral components of numerous pharmacologically active compounds.

This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the construction of high-value chemical entities for researchers in organic synthesis and drug discovery.

PART 1: Synthesis of the Building Block

Causality of the Regioselective Hydrazinolysis

The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the chloro substituent, and the potent trifluoromethyl group. This electronic deficiency activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the 2-position is significantly more activated than the one at the 5-position due to the ortho- and para-directing influence of the ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the nucleophilic attack at the 2-position.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-hydrazinylpyridines.[1]

Materials:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,5-Dichloro-3-(trifluoromethyl)pyridine | 215.99 | 10 | 2.16 g |

| Hydrazine hydrate (~80%) | 50.06 | 40-60 | 2.5 - 3.75 mL |

| Ethanol | 46.07 | - | 20 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-3-(trifluoromethyl)pyridine (2.16 g, 10 mmol) and ethanol (20 mL).

-

Stir the mixture to dissolve the starting material.

-

Carefully add hydrazine hydrate (2.5 - 3.75 mL, 40-60 mmol) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

PART 2: Application in Pyrazole Synthesis (Knorr-Type Cyclocondensation)

One of the most powerful applications of hydrazines in organic synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4] this compound is an excellent substrate for this reaction, providing access to a wide array of 1-(5-chloro-3-(trifluoromethyl)pyridin-2-yl)pyrazoles. These structures are of significant interest in medicinal chemistry, as exemplified by the COX-2 inhibitor Celecoxib, which features a substituted pyrazole core.[4][5][6]

Mechanistic Insights and Regioselectivity

The Knorr synthesis proceeds through the initial formation of a hydrazone by condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7]

With an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester), the question of regioselectivity arises. The initial condensation will preferentially occur at the more electrophilic carbonyl (the ketone over the ester). The two nitrogen atoms of the pyridylhydrazine also have different nucleophilicities. The terminal -NH2 group is generally more nucleophilic and sterically less hindered than the nitrogen attached to the pyridine ring. Therefore, the initial condensation is expected to occur via the terminal nitrogen attacking the more reactive carbonyl group.

Experimental Protocol 2: Synthesis of Ethyl 1-(5-chloro-3-(trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 211.57 | 5 | 1.06 g |

| Ethyl 2-acetyl-3-oxobutanoate | 158.15 | 5 | 0.79 g |

| Glacial Acetic Acid | 60.05 | - | 5-10 drops |

| Ethanol | 46.07 | - | 15 mL |

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.06 g, 5 mmol) and ethyl 2-acetyl-3-oxobutanoate (0.79 g, 5 mmol) in ethanol (15 mL).

-

Add a catalytic amount of glacial acetic acid (5-10 drops).

-

Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

PART 3: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, with its nucleophilic hydrazinyl group and the pyridine ring nitrogen, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These scaffolds are prevalent in many biologically active molecules.

Application 3.1: Synthesis of[2][5][8]Triazolo[4,3-a]pyridines

[2][5][8]Triazolo[4,3-a]pyridines are an important class of fused heterocycles with a broad range of biological activities. They can be readily synthesized from 2-hydrazinylpyridines by reaction with a one-carbon electrophile, such as formic acid or an orthoester, followed by cyclization.[5][9]

Experimental Protocol 3: Synthesis of 6-Chloro-8-(trifluoromethyl)-[2][5][8]triazolo[4,3-a]pyridine

Materials:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 211.57 | 5 | 1.06 g |

| Triethyl orthoformate | 148.20 | - | 10 mL |

Procedure:

-

In a 25 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.06 g, 5 mmol) in triethyl orthoformate (10 mL).

-

Heat the mixture to reflux (approximately 140-142 °C) for 4-6 hours.

-

Monitor the reaction by TLC. The intermediate hydrazonoformate may be visible.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.

Application 3.2: Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are another important class of fused heterocycles. Their synthesis from 2-hydrazinylpyridines typically involves reaction with a 1,3-dielectrophile, such as a β-unsaturated ketone or an α,β-alkynic ketone, which undergoes a cyclocondensation reaction.[10][11]

Conclusion and Outlook

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. The electron-deficient nature of the pyridine ring, combined with the nucleophilic character of the hydrazinyl group, allows for a rich and varied reaction chemistry. The protocols detailed herein for the synthesis of pyrazoles and fused triazolopyridines provide a solid foundation for the exploration of this scaffold in drug discovery and materials science. The resulting products, bearing the unique combination of chloro and trifluoromethyl substituents, are primed for further functionalization, opening avenues for the creation of extensive chemical libraries for biological screening. Future work could explore the use of the chloro group in cross-coupling reactions or the further elaboration of the fused heterocyclic systems.

References

-

Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. Available at: [Link]

-

Huntsman, E., & Balsells, J. (2005).[2][5][8]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]

-

Vasanth Kumar, N., & Mashelkar, U. C. (2009). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. Acta Chimica Slovenica, 56(4), 994-999. Available at: [Link]

-

Chem Help ASAP. (2021). Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

-

Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. (n.d.). Available at: [Link]

-

Yehorov, D. V., Sotnik, S. O., et al. (2024). Carbon-Coated Copper Nanoparticles for Heterogeneous Catalytic Synthesis of Fused Pyridines: The Role of Cu and C Components. ChemistryViews. Available at: [Link]

-

Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. (n.d.). Available at: [Link]

-

Hibino, S., Kano, S., Mochizuki, N., & Sugino, E. (1981). A new route to the pyridine nucleus fused to some heterocycles. The Journal of Organic Chemistry, 46(26), 5427-5430. Available at: [Link]

-

Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. (n.d.). Available at: [Link]

-

Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & S. (n.d.). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. Organic Chemistry Portal. Available at: [Link]

-

Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[2][5][8]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. Organic Letters, 12(4), 792-795. Available at: [Link]

-

Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Wiley Online Library. (2024). Available at: [Link]

-

Al-Warhi, T., Al-Dies, A. M., & El-Emam, A. A. (2022). Efficient Synthesis and X-ray Structure of[2][5][8]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6288. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6, 175-186. Available at: [Link]

-

Kaur, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(1), 21-50. Available at: [Link]

-

Sun, G.-X., et al. (2012). 1-(3-Chloro-pyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3174. Available at: [Link]

-

Danishefsky, S. J., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(45), 14241-14245. Available at: [Link]

Sources

- 1. 1-(3-Chloro-pyridin-2-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 11. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Strategic Role of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine in the Synthesis of Modern Agrochemicals

Abstract

The relentless pursuit of more effective and selective agrochemicals has led to the prominence of fluorinated heterocyclic compounds. Among these, pyridine derivatives bearing a trifluoromethyl group are of paramount importance due to the unique physicochemical properties imparted by this moiety, such as enhanced metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth exploration of the application of a key building block, 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine , in the synthesis of advanced agrochemicals. We will elucidate the synthetic pathway to this crucial intermediate and provide detailed, field-proven protocols for its utilization in the construction of potent insecticidal and fungicidal agents, with a particular focus on the formation of pyrazole-based active ingredients. This document is intended for researchers, scientists, and professionals in the field of agrochemical development and drug discovery.

Introduction: The Significance of the 3-Chloro-5-(trifluoromethyl)pyridine Scaffold

The 3-chloro-5-(trifluoromethyl)pyridine core is a privileged scaffold in modern agrochemical design. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating its reactivity. This substitution pattern is found in a variety of commercial and developmental pesticides. The introduction of a hydrazinyl group at the 2-position of this scaffold transforms it into a versatile nucleophile, primed for the construction of a diverse array of heterocyclic systems.